REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9](O)(=O)[CH2:10][CH2:11][C:12](O)=O>Cl>[CH2:11]([C:12]1[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[N:7]=1)[CH2:10][C:9]1[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[N:7]=1
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Name
|
|
Quantity
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3 g
|
Type
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reactant
|
Smiles
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C1(=C(C=CC=C1)N)N
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Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux under nitrogen for 22 hours
|
Duration
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22 h
|
Type
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TEMPERATURE
|
Details
|
cooled to 22 C
|
Type
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FILTRATION
|
Details
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The solid was filtered
|
Type
|
WASH
|
Details
|
washed with a little water
|
Type
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DISSOLUTION
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Details
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dissolved in a warm mixture of 30 ml of acetone and 40 ml of water
|
Type
|
ADDITION
|
Details
|
Enough ammonium hydroxide was added
|
Type
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TEMPERATURE
|
Details
|
after cooling to 22 C
|
Type
|
FILTRATION
|
Details
|
the product was filtered
|
Type
|
WASH
|
Details
|
washed with 20 ml of 50% acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
resulting in a light pink solid
|
Name
|
|
Type
|
|
Smiles
|
C(CC1=NC2=C(N1)C=CC=C2)C2=NC1=C(N2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |